molecular formula C12H18N4O B2573408 1-(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone CAS No. 65092-21-9

1-(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone

カタログ番号 B2573408
CAS番号: 65092-21-9
分子量: 234.303
InChIキー: SUFIBPJTUVGMDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(3,5,6,7-Tetrahydro-1’H-spiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)ethanone” is a complex organic compound . It has a molecular formula of C22H28N4O4, an average mass of 412.482 Da, and a monoisotopic mass of 412.211060 Da .


Synthesis Analysis

The synthesis of similar compounds involves multicomponent reactions (MCRs), which are advantageous due to their high atom economy and ability to produce complex molecules through multiple bond formation efficiencies . The reaction conditions are generally mild, use non-hazardous solvents, and facilitate good to excellent reaction yields of the target compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a spiro[imidazo[4,5-c]pyridine-4,4’-piperidin] core . The structure is also characterized by the presence of an ethanone group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds typically involve the formation of selective multiple C–C bonds under identical reaction conditions . Ethanol is often used as a reaction medium .

科学的研究の応用

Neuropharmacology

This compound, due to its structural complexity, may interact with various neurotransmitter systems, potentially serving as a lead compound for the development of new neuropharmacological agents. Its imidazole and piperidine components suggest it could modulate receptors or ion channels in the central nervous system, which could be beneficial in treating neurological disorders such as epilepsy, Parkinson’s disease, or Alzheimer’s disease .

Antimicrobial Agents

The imidazo[4,5-c]pyridine moiety is known for its antimicrobial properties. Therefore, this compound could be synthesized and tested for its efficacy against a range of pathogenic bacteria and fungi. Its potential as a broad-spectrum antimicrobial could be significant in the era of increasing antibiotic resistance .

Cancer Therapeutics

Compounds with imidazo[4,5-c]pyridine structures have been explored for their anti-cancer properties, particularly in inhibiting excessive angiogenesis, which is crucial for tumor growth. This compound could be investigated for its ability to inhibit angiogenesis or other mechanisms that support cancer cell proliferation .

Analgesic Development

The piperidine component of the compound is often associated with analgesic properties. Research could explore its effectiveness as a pain reliever, particularly in chronic pain conditions where current treatments may be inadequate or have significant side effects .

Anti-inflammatory Applications

Imidazole derivatives are known to possess anti-inflammatory properties. This compound could be synthesized and tested for its ability to reduce inflammation, which could have implications for treating conditions like arthritis, asthma, or inflammatory bowel disease .

Metabolic Disorders

Given the role of imidazole-containing compounds in carbohydrate metabolism, this compound could be studied for its potential effects on metabolic pathways. It could lead to new treatments for metabolic disorders such as diabetes or obesity .

将来の方向性

The future directions for this compound could involve further exploration of its potential pharmacological applications, given the activities observed in similar compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

特性

IUPAC Name

1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-9(17)16-6-3-12(4-7-16)11-10(2-5-15-12)13-8-14-11/h8,15H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFIBPJTUVGMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)C3=C(CCN2)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone

CAS RN

65092-21-9
Record name 1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。